molecular formula C18H20N6O3S B2951138 1-(4-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1021119-78-7

1-(4-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone

Cat. No. B2951138
M. Wt: 400.46
InChI Key: GOKXZXGZEQZUPJ-UHFFFAOYSA-N
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Description

The compound “1-(4-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone” is a complex organic molecule. It has a molecular formula of C20H25N9O and an average mass of 407.472 Da . The molecule contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .


Synthesis Analysis

The synthesis of such compounds often involves the use of hydrazonoyl halides as precursors . The cyclisation of bis-triazolyl alkanes with various amino acids can produce bis-[1, 2, 4-triazolo [3, 4-b]-1,3,4-thiadiazol-4-yl] alkanes .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The triazole ring is a key structural component, and it’s present in a number of drug classes .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The presence of the triazole ring and other functional groups can lead to a variety of reactions .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3. It has 10 hydrogen bond acceptors and no hydrogen bond donors. It has 3 freely rotating bonds and violates the Rule of 5 once. Its polar surface area is 96 Å2 .

properties

IUPAC Name

1-[4-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3S/c1-13(25)15-3-5-16(6-4-15)28(26,27)23-11-9-22(10-12-23)18-8-7-17-20-19-14(2)24(17)21-18/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKXZXGZEQZUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone

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